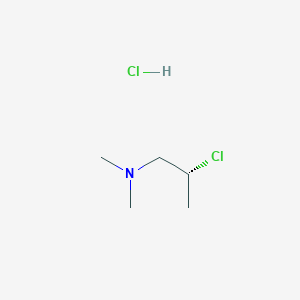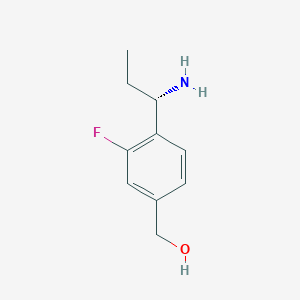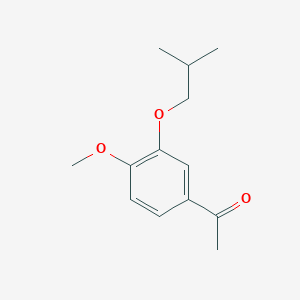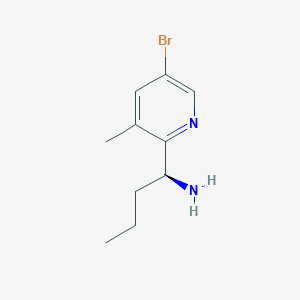
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine is a chiral amine compound with a pyridine ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process. This can be achieved through asymmetric synthesis or chiral resolution techniques to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral synthesis processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The amine group can participate in coupling reactions, such as amide bond formation or Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced amine compounds, and coupled products with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(5-Chloro-3-methylpyridin-2-yl)butan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(5-Bromo-3-methylpyridin-2-yl)butan-1-amine is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C10H15BrN2 |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-9(12)10-7(2)5-8(11)6-13-10/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
ZBGBYYMGPIAEFS-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@@H](C1=NC=C(C=C1C)Br)N |
Kanonische SMILES |
CCCC(C1=NC=C(C=C1C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


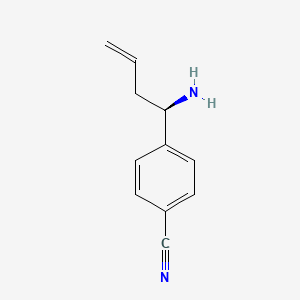
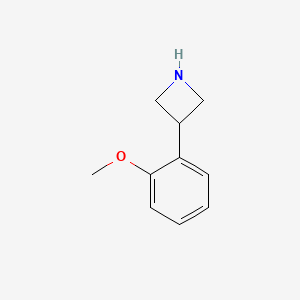
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
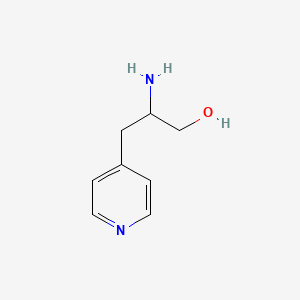
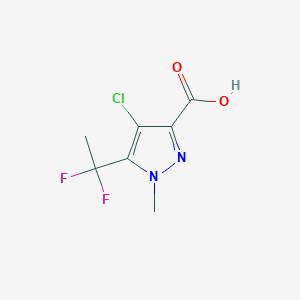
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
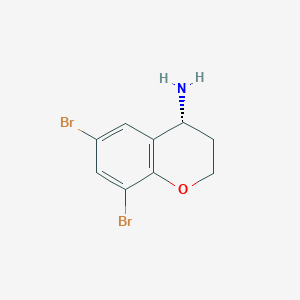

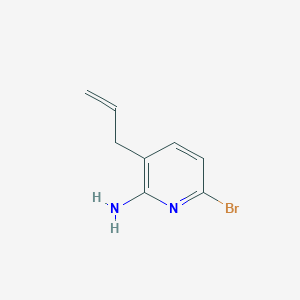
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
